molecular formula C21H27N5O2 B5647184 9-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5647184
M. Wt: 381.5 g/mol
InChI Key: HOGIXYVDAHABPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, including structures similar to the compound , often involves intramolecular spirocyclization of pyridine substrates. A notable method includes the in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile, facilitated by Ti(OiPr)4 (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecanes can be complex, involving multiple ring systems. X-ray diffraction and NMR techniques are commonly used for structural elucidation, providing insight into the stereochemistry and electronic environment of these molecules (Sun et al., 2010).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane compounds participate in various chemical reactions, including Prins cascade cyclizations and reactions with ethyl diazoacetate for the synthesis of pyrazole-5-carboxylates, demonstrating their versatility as synthetic intermediates (Reddy et al., 2014); (Gioiello et al., 2009).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystalline structure, can significantly affect their application and functionality. These properties are often determined using crystallography and thermal analysis (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including reactivity, stability, and interaction with other molecules, are central to their potential applications in medicinal chemistry and materials science. Research into these compounds often explores their potential as ligands in complex formation and their reactivity under various conditions (Smyth et al., 2001).

properties

IUPAC Name

9-(1-methylpyrazole-3-carbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-24-11-6-18(23-24)20(28)25-13-8-21(9-14-25)7-4-19(27)26(16-21)12-5-17-3-2-10-22-15-17/h2-3,6,10-11,15H,4-5,7-9,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGIXYVDAHABPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

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